![molecular formula C14H11FO B3144511 1-(4'-Fluoro[1,1'-biphenyl]-2-yl)ethanone CAS No. 552885-75-3](/img/structure/B3144511.png)
1-(4'-Fluoro[1,1'-biphenyl]-2-yl)ethanone
Overview
Description
1-(4’-Fluoro[1,1’-biphenyl]-2-yl)ethanone is an organic compound with the molecular formula C14H11FO It is a derivative of biphenyl, where a fluorine atom is substituted at the 4’ position and an ethanone group is attached to the 2-yl position
Biochemical Analysis
Biochemical Properties
It is known that it has good solubility in organic solvents such as ethanol, dimethylformamide, and dichloromethane
Cellular Effects
It has been found that similar biphenyl derivatives have shown significant decrease in serum glucose level, suggesting potential effects on cellular metabolism .
Temporal Effects in Laboratory Settings
It is known that it has a storage temperature of 2-8°C , suggesting that it may be stable under these conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4’-Fluoro[1,1’-biphenyl]-2-yl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 4-fluorobiphenyl is reacted with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction typically occurs in a solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods: Industrial production of 1-(4’-Fluoro[1,1’-biphenyl]-2-yl)ethanone often employs similar Friedel-Crafts acylation techniques but on a larger scale. The process may involve continuous flow reactors to enhance efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are used to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4’-Fluoro[1,1’-biphenyl]-2-yl)ethanone undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The biphenyl ring can participate in electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the aromatic ring.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are commonly used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products Formed:
Reduction: Formation of 1-(4’-Fluoro[1,1’-biphenyl]-2-yl)ethanol.
Oxidation: Formation of 1-(4’-Fluoro[1,1’-biphenyl]-2-yl)carboxylic acid.
Scientific Research Applications
1-(4’-Fluoro[1,1’-biphenyl]-2-yl)ethanone has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(4’-Fluoro[1,1’-biphenyl]-2-yl)ethanone involves its interaction with various molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo electrophilic aromatic substitution and other chemical reactions, which can modify its structure and activity. In biological systems, it may interact with enzymes and receptors, leading to changes in cellular processes .
Comparison with Similar Compounds
1-(4’-Fluoro[1,1’-biphenyl]-2-yl)ethanone can be compared with other similar compounds, such as:
1-(4’-Fluorophenyl)ethanone: Similar structure but lacks the biphenyl moiety, resulting in different chemical properties and reactivity.
1-(4’-Chloro[1,1’-biphenyl]-2-yl)ethanone:
1-(4’-Methyl[1,1’-biphenyl]-2-yl)ethanone: Methyl substitution, leading to variations in steric and electronic effects.
The uniqueness of 1-(4’-Fluoro[1,1’-biphenyl]-2-yl)ethanone lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
IUPAC Name |
1-[2-(4-fluorophenyl)phenyl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO/c1-10(16)13-4-2-3-5-14(13)11-6-8-12(15)9-7-11/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMYUDBAVUSREBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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